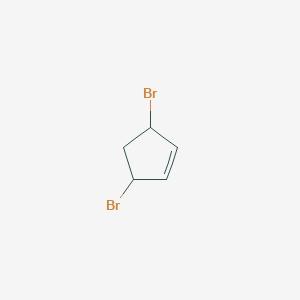

3,5-Dibromocyclopentene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromocyclopentene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-4-1-2-5(7)3-4/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAJVSSDORNOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334083 | |

| Record name | 3,5-Dibromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890-04-6 | |

| Record name | 3,5-Dibromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromocyclopentene is a halogenated cyclic alkene of interest in organic synthesis. Its bifunctional nature, arising from the presence of two bromine atoms in allylic positions, makes it a versatile precursor for the synthesis of various cyclopentane derivatives. This document provides a comprehensive overview of its chemical and physical properties, reactivity, and synthetic methodologies, collating available experimental and computational data to serve as a valuable resource for researchers in chemistry and drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the listed properties are derived from computational models.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆Br₂ | [1][2][3] |

| Molecular Weight | 225.91 g/mol | [1][2] |

| CAS Registry Number | 1890-04-6 | [1][3] |

| Boiling Point | 61 °C at 4 mmHg | [3] |

| Computed XLogP3-AA | 2.4 | [1] |

| Computed Hydrogen Bond Donor Count | 0 | [1] |

| Computed Hydrogen Bond Acceptor Count | 0 | [1] |

| Computed Rotatable Bond Count | 0 | [1] |

| Computed Exact Mass | 225.88158 Da | [1] |

| Computed Monoisotopic Mass | 223.88363 Da | [1] |

| Computed Topological Polar Surface Area | 0 Ų | [1] |

| Computed Heavy Atom Count | 7 | [1] |

| Computed Formal Charge | 0 | [1] |

| Computed Complexity | 78.1 | [1] |

Note: The majority of the data in Table 1, particularly the topological and descriptor values, are computationally derived and should be used as estimates.

Reactivity and Stability

This compound is characterized by the presence of two allylic bromine atoms, which significantly influences its reactivity. Allylic halides are known to be highly reactive in nucleophilic substitution reactions, proceeding through either Sₙ1 or Sₙ2 mechanisms. The enhanced reactivity is attributed to the stabilization of the carbocation intermediate in the Sₙ1 pathway and the favorable orbital overlap in the transition state of the Sₙ2 pathway.[4][5][6][7][8]

A study on the reaction of cis- and trans-3,5-dibromocyclopentenes with dimethylamine demonstrated that the reaction proceeds with allylic rearrangement to form trans-1,2-bis(dimethylamino)-3-cyclopentene.[9] This highlights the propensity of this molecule to undergo substitution with rearrangement, a common feature of allylic systems.

Information regarding the stability of this compound under various conditions, such as exposure to heat, light, acids, and bases, is not extensively documented in the available literature. However, as a halogenated alkene, it is prudent to handle this compound with care, avoiding high temperatures and exposure to strong bases, which could induce elimination reactions. The cyclopentene ring itself possesses some degree of ring strain, though less than cyclopropane or cyclobutane.[10]

Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not explicitly available in the searched literature, a general procedure can be inferred from related preparations of allylic bromides. The synthesis typically involves the bromination of cyclopentene.

General Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Inert gas (e.g., Nitrogen or Argon)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Set up a dry, inert atmosphere in a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.

-

Dissolve cyclopentene in a suitable solvent like carbon tetrachloride and charge it to the flask.

-

Add a catalytic amount of a radical initiator to the solution.

-

In a separate beaker, prepare a solution or slurry of N-bromosuccinimide in the same solvent.

-

Heat the cyclopentene solution to reflux.

-

Slowly add the N-bromosuccinimide solution/slurry to the refluxing mixture. The reaction is often exothermic and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (can be monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound.

Purification

The primary method for purifying this compound is vacuum distillation . Given its boiling point of 61 °C at 4 mmHg, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to be complex due to the presence of stereoisomers (cis and trans) and the various proton environments. One would anticipate signals in the olefinic region (around 5.5-6.5 ppm) for the vinyl protons. The allylic protons adjacent to the bromine atoms would likely appear as multiplets in the downfield region (around 4.5-5.5 ppm). The methylene protons would be expected to show complex splitting patterns in the upfield region.

-

¹³C NMR: The spectrum should display distinct signals for the olefinic carbons (likely in the 120-140 ppm range) and the carbons bearing the bromine atoms (in the 40-60 ppm range). The methylene carbon would appear at a higher field.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a dibrominated compound, with isotopic peaks for ⁷⁹Br and ⁸¹Br. Common fragmentation patterns for alkyl halides would involve the loss of a bromine atom (M-Br)⁺ and subsequent loss of HBr.

-

Infrared (IR) Spectroscopy: An IR spectrum for this compound is available from the NIST WebBook.[3] Key expected absorptions include:

-

C-H stretching of the alkene C-H bonds (~3000-3100 cm⁻¹)

-

C-H stretching of the alkane C-H bonds (~2800-3000 cm⁻¹)

-

C=C stretching of the double bond (~1650 cm⁻¹)

-

C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹)

-

Biological Activity

There is no specific information in the reviewed literature detailing the biological activity of this compound. While some cyclopentene derivatives have been investigated for various biological activities, the direct biological effects of this particular dibrominated compound have not been reported. Researchers investigating this molecule for potential pharmacological applications would be exploring a novel area.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. This compound | C5H6Br2 | CID 519608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 1890-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. doubtnut.com [doubtnut.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]

In-Depth Technical Guide: 3,5-Dibromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dibromocyclopentene, focusing on its molecular properties, synthesis, and spectroscopic characterization. The information is intended for use in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Core Molecular Data

This compound is a halogenated cyclic olefin with the molecular formula C₅H₆Br₂. Its molecular weight and other key properties are summarized in the table below. This compound exists as two diastereomers: cis-3,5-dibromocyclopentene and trans-3,5-dibromocyclopentene.

| Property | Value | Source |

| Molecular Formula | C₅H₆Br₂ | --INVALID-LINK-- |

| Molecular Weight | 225.91 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1890-04-6 | --INVALID-LINK--[2] |

| Boiling Point (calculated) | 455.89 K | --INVALID-LINK--[3] |

| Melting Point (calculated) | 273.13 K | --INVALID-LINK--[3] |

| LogP (calculated) | 2.473 | --INVALID-LINK--[3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the allylic bromination of cyclopentadiene. A detailed experimental protocol, adapted from the literature, is provided below.[4]

Experimental Protocol: Synthesis from Cyclopentadiene

Materials:

-

Cyclopentadiene (freshly distilled)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (initiator)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A solution of freshly distilled cyclopentadiene in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The flask is cooled in an ice bath, and a solution of N-bromosuccinimide in carbon tetrachloride is added dropwise with stirring.

-

A catalytic amount of benzoyl peroxide is added to initiate the reaction.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with water, a dilute solution of sodium thiosulfate (to remove any unreacted bromine), and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound.

Logical Workflow for Synthesis

Caption: Synthesis of this compound from cyclopentadiene.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is available in the NIST Chemistry WebBook.[2] Key absorptions are expected for C-H stretching of the alkene and alkane moieties, C=C stretching, and C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Olefinic (C=C-H ) | 5.8 - 6.2 | m | - |

| Allylic (Br-CH ) | 4.8 - 5.2 | m | - |

| Methylene (-CH ₂-) | 2.5 - 3.0 | m | - |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Olefinic (C =C) | 125 - 135 |

| Allylic (Br-C H) | 50 - 60 |

| Methylene (-C H₂-) | 35 - 45 |

Note: These are predicted values and should be confirmed with experimental data. The exact chemical shifts and coupling constants will depend on the specific isomer (cis or trans) and the solvent used for analysis.

Signaling Pathway for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

References

- 1. This compound | C5H6Br2 | CID 519608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 1890-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 771. Alicyclic glycols. Part VII. Cyclopentane-1 : 3-diol. Anionotropic rearrangement in some reactions of 3 : 5-dibromocyclopentene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Technical Guide: 3,5-Dibromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromocyclopentene is a halogenated cyclic olefin that serves as a versatile and pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its strained five-membered ring and the presence of two reactive bromine atoms in allylic positions make it a valuable building block for introducing the cyclopentyl moiety into larger structures. This is particularly relevant in the field of medicinal chemistry and drug development, where the cyclopentane ring is a common feature in many biologically active compounds, including prostaglandin analogues and carbocyclic nucleosides. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. It exists as a mixture of cis and trans isomers, which can be separated or used as a mixture depending on the synthetic requirements.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3,5-Dibromocyclopent-1-ene, Cyclopentene, 3,5-dibromo- |

| Molecular Formula | C₅H₆Br₂ |

| Molecular Weight | 225.91 g/mol [1][2] |

| CAS Number | 1890-04-6 (for the mixture of isomers)[1][2] |

| CAS Number (cis-isomer) | 17040-70-9 |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | - |

| Boiling Point | 71-72 °C at 9 mmHg | - |

| Density | Predicted: 1.85 g/cm³ | - |

| XLogP3-AA | 2.4 | PubChem[2] |

| Exact Mass | 225.88158 Da | PubChem[1][2] |

| Monoisotopic Mass | 223.88363 Da | PubChem[1][2] |

Table 3: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (Predicted) | δ ~6.0 ppm (m, 2H, vinyl), δ ~5.0 ppm (m, 2H, CH-Br), δ ~2.5-3.0 ppm (m, 2H, CH₂) |

| ¹³C NMR (Predicted) | δ ~130 ppm (vinyl), δ ~50 ppm (CH-Br), δ ~40 ppm (CH₂) |

| Mass Spectrum (EI) | Molecular ion peaks (M+) expected at m/z 224, 226, 228 due to bromine isotopes (⁷⁹Br and ⁸¹Br).[3] Fragmentation would likely involve the loss of Br atoms and HBr. |

| Infrared (IR) | An experimental IR spectrum is available from the NIST WebBook.[1] |

Experimental Protocols

Synthesis of this compound from Cyclopentadiene

The most common method for the preparation of this compound involves the bromination of freshly cracked cyclopentadiene. A detailed protocol based on a procedure described in the literature is as follows (J. Chem. Soc., 1952, 2035).[4]

Materials:

-

Dicyclopentadiene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its boiling point (~170 °C). The monomer, cyclopentadiene, is collected by distillation (b.p. 41-42 °C) and should be kept cold and used immediately due to its propensity to dimerize.

-

Bromination: A solution of freshly distilled cyclopentadiene in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The solution is heated to reflux, and a solution of N-bromosuccinimide in CCl₄ is added dropwise with a catalytic amount of benzoyl peroxide.

-

Work-up: After the addition is complete, the reaction mixture is refluxed for an additional hour. The mixture is then cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with 5% sodium bicarbonate solution and then with water.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Conversion to cis-3,5-Diacetoxycyclopentene

This compound is a key precursor to cis-3,5-diacetoxycyclopentene, a vital intermediate in the synthesis of prostaglandins. The following protocol is based on a literature procedure (Synthesis, 1974, 867).[4]

Materials:

-

This compound (mixture of isomers)

-

Potassium acetate

-

Acetic acid

-

Diethyl ether

Procedure:

-

Acetoxylation: A mixture of this compound and potassium acetate in glacial acetic acid is heated with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled and poured into water. The aqueous solution is extracted with diethyl ether.

-

Purification: The combined ether extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude 3,5-diacetoxycyclopentene is purified by vacuum distillation to yield a mixture of cis and trans isomers.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile precursor for the synthesis of complex carbocyclic structures.

Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used to treat a variety of conditions, including glaucoma and ulcers. The cyclopentane core is a defining feature of these molecules. cis-3,5-Diacetoxycyclopentene, derived from this compound, can be hydrolyzed to the corresponding diol, which is a key building block for the synthesis of various prostaglandins, such as Prostaglandin F2α and its analogues.[5][6]

Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent antiviral or anticancer activity. This compound can be converted to key cyclopentenylamine or cyclopentenol intermediates, which are then used to construct the carbocyclic nucleoside scaffold. For example, it can serve as a starting material for the synthesis of Carbovir, a potent inhibitor of the HIV reverse transcriptase.

Visualizations

Synthetic Workflow from Cyclopentadiene

The following diagram illustrates the synthetic pathway from cyclopentadiene to key intermediates used in drug synthesis.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C5H6Br2 | CID 519608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. JP2586897B2 - Process for producing optically active cis-cyclopentene-3,5-diol monoester - Google Patents [patents.google.com]

- 5. US20150031898A1 - Process for preparation of prostaglandin f2 alpha analogues - Google Patents [patents.google.com]

- 6. Prostaglandin F2alpha formation from prostaglandin H2 by prostaglandin F synthase (PGFS): crystal structure of PGFS containing bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3,5-Dibromocyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 3,5-dibromocyclopentene, a halogenated cyclic olefin with potential applications in organic synthesis and drug discovery. Due to the limited availability of comprehensive experimental data in publicly accessible databases, this document collates and presents the most relevant information from scientific literature to facilitate further research and development.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₆Br₂ | [1][2] |

| Molecular Weight | 225.909 g/mol | [1][2] |

| CAS Number | 1890-04-6 | [1][2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. The following sections present the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A study by Yavari et al. (2004) reported the ¹H and ¹³C NMR data for a compound identified as 1,5-dibromocyclopentene, which corresponds to the structure of this compound. It is important to note that the stereochemistry (cis or trans) of the characterized compound was not specified.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR (400 MHz) | 6.02 (bs, 1H), 4.81 (m, 1H), 2.49 (m, 2H), 2.38 (m, 1H), 2.24 (m, 1H) |

| ¹³C NMR (100 MHz) | 137.0, 124.0, 60.5, 35.8, 31.6 |

Infrared (IR) Spectroscopy

An infrared spectrum for this compound is available from the NIST WebBook database.[1] The spectrum was measured on a dispersive instrument and may differ from spectra obtained using modern FTIR instruments.

Mass Spectrometry (MS)

No experimental mass spectrometry data for this compound has been identified in the surveyed literature and databases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (referred to as 1,5-dibromocyclopentene in the publication) has been reported as a product from the reaction of cyclobutene with dibromocarbene. This method, however, yields the target compound as a minor product in a complex mixture, making it unsuitable for targeted, large-scale synthesis.

A more direct and commonly employed strategy for the allylic bromination of cyclopentene involves the use of N-bromosuccinimide (NBS), often in the presence of a radical initiator such as AIBN or under photochemical conditions. While a specific, detailed protocol for the synthesis of this compound using this method was not found, a general procedure can be adapted from similar allylic bromination reactions.

General Proposed Synthesis of this compound:

-

Reaction: Cyclopentene is reacted with two equivalents of N-bromosuccinimide in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).

-

Initiation: The reaction is initiated either by the addition of a radical initiator (e.g., AIBN) and heating, or by irradiation with UV light.

-

Work-up: After the reaction is complete, the succinimide byproduct is filtered off. The filtrate is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product, which may contain a mixture of cis- and trans-isomers, can be purified by fractional distillation under reduced pressure or by column chromatography.

Note: The stereochemical outcome of this reaction (the cis/trans ratio) is sensitive to the reaction conditions.

Spectroscopic Analysis Protocol

The following outlines a general procedure for obtaining the spectroscopic data for this compound.

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), for NMR analysis. For IR spectroscopy, a thin film of the neat liquid can be prepared between salt plates. For mass spectrometry, the sample can be introduced directly or via a GC inlet.

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer.

-

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, with electron ionization (EI) being a common method for this type of compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to 3,5-Dibromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dibromocyclopentene, including its chemical properties, synthesis, and reactivity. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1][2] It is a cyclic polyolefin with the chemical formula C₅H₆Br₂.[2]

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 225.91 g/mol | PubChem[1], Cheméo[3] |

| IUPAC Standard InChI | InChI=1S/C5H6Br2/c6-4-1-2-5(7)3-4/h1-2,4-5H,3H2 | NIST[2] |

| IUPAC Standard InChIKey | AKAJVSSDORNOIX-UHFFFAOYSA-N | NIST[2] |

| CAS Registry Number | 1890-04-6 | NIST[2] |

| XLogP3 | 2.4 | PubChem[1] |

| Log10 of Water Solubility (mol/L) | -2.75 | Cheméo[3] |

| Octanol/Water Partition Coefficient (logP) | 2.473 | Cheméo[3] |

| Normal Boiling Point | 455.89 K | Cheméo[3] |

| Normal Melting Point | 273.13 K | Cheméo[3] |

| Critical Temperature | 698.47 K | Cheméo[3] |

| Critical Pressure | 5273.90 kPa | Cheméo[3] |

| Enthalpy of Vaporization | 39.83 kJ/mol | Cheméo[3] |

| Enthalpy of Fusion | 15.50 kJ/mol | Cheméo[3] |

Synthesis of this compound

A mixture of cis- and trans-3,5-dibromocyclopentenes can be synthesized via the bromination of cyclopentene.

Experimental Protocol: Synthesis of a Mixture of cis- and trans-3,5-Dibromocyclopentenes [4]

-

Materials:

-

Cyclopentene

-

N-bromosuccinimide (2 molar equivalents)

-

Carbon tetrachloride

-

Benzoyl peroxide

-

-

Procedure:

-

A solution of cyclopentene in carbon tetrachloride is prepared in a flask equipped with a reflux condenser and a dropping funnel.

-

Two molar equivalents of N-bromosuccinimide and a small amount of benzoyl peroxide are added to the flask.

-

The mixture is heated to reflux.

-

The reaction is allowed to proceed until the denser N-bromosuccinimide is replaced by succinimide floating on the surface of the solvent.

-

The reaction mixture is cooled, and the succinimide is removed by filtration.

-

The carbon tetrachloride is removed by distillation.

-

The residue is distilled under reduced pressure to yield a mixture of cis- and trans-3,5-dibromocyclopentenes. This synthesis results in a 63% yield.[4]

-

Caption: Workflow for the synthesis of this compound.

Reactivity of this compound

cis- and trans-3,5-dibromocyclopentenes undergo allylic rearrangement in their reactions with dimethylamine to form trans-1,2-bis(dimethylamino)-3-cyclopentene.[4]

Experimental Protocol: Reaction of this compound with Dimethylamine [4]

-

Materials:

-

A mixture of cis- and trans-3,5-dibromocyclopentenes

-

Anhydrous dimethylamine

-

Anhydrous ether

-

-

Procedure:

-

A solution of the mixture of cis- and trans-3,5-dibromocyclopentenes in anhydrous ether is prepared in a pressure bottle.

-

The solution is cooled, and anhydrous dimethylamine is added.

-

The bottle is sealed and shaken at room temperature for a specified period.

-

The reaction mixture is treated with an aqueous solution of potassium hydroxide.

-

The ether layer is separated, and the aqueous layer is extracted with ether.

-

The combined ether extracts are dried over anhydrous potassium carbonate.

-

The ether is removed by distillation, and the residue is distilled under reduced pressure to yield trans-1,2-bis(dimethylamino)-3-cyclopentene. This reaction proceeds with a 65-67% yield.[4]

-

Caption: Workflow for the reaction of this compound.

The identity of the product, trans-1,2-bis(dimethylamino)-3-cyclopentene, was confirmed through catalytic reduction to trans-1,2-bis(dimethylamino)-cyclopentane and comparison with a sample prepared by an independent synthesis.[4]

Table 2: Physical Constants of Products and Derivatives [4]

| Compound | Boiling Point (°C at mm Hg) | Melting Point of Picrate (°C) | Melting Point of Dipicrylsulfonate (°C) |

| trans-1,2-bis(dimethylamino)-3-cyclopentene (from cis- and trans-3,5-dibromocyclopentenes) | 67-68 (11) | 164.5-165.5 | 215.5-216 (dec.) |

| trans-1,2-bis(dimethylamino)cyclopentane (from catalytic reduction) | 71-72 (9) | 214-215 (dec.) | - |

| trans-1,2-bis(dimethylamino)cyclopentane (independent synthesis) | 66-67 (8) | 214.5-215 (dec.) | - |

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented in the provided search results, its chemical structure and reactivity suggest potential as a building block in the synthesis of more complex molecules. Halogenated organic compounds are frequently used as intermediates in the synthesis of pharmaceutical agents. The presence of two bromine atoms in this compound offers two reactive sites for further functionalization, allowing for the construction of diverse molecular scaffolds. The cyclopentene ring is also a common motif in various biologically active compounds. The development of three-dimensional building blocks for fragment-based drug discovery often involves the synthesis of novel scaffolds that can be elaborated into potent drug candidates.[5]

References

Stability and Storage of 3,5-Dibromocyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 3,5-dibromocyclopentene, a reactive allylic halide used in various synthetic applications. Due to its inherent reactivity, proper handling and storage are crucial to maintain its purity and prevent the formation of hazardous byproducts. This document outlines the known degradation pathways, recommended storage conditions, potential stabilizers, and methodologies for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Synonyms | 3,5-Dibromocyclopent-1-ene, Cyclopentene, 3,5-dibromo-, 1,3-dibromo-4-cyclopentene | [1][2] |

| CAS Number | 1890-04-6 | [1][2] |

| Molecular Formula | C₅H₆Br₂ | [2] |

| Molecular Weight | 225.91 g/mol | [2] |

| Appearance | Not specified, likely a liquid | - |

| Boiling Point | 61 °C at 4 mmHg | [3] |

Stability and Degradation Profile

As an allylic dihalide, this compound is susceptible to degradation through several pathways, primarily driven by its reactive carbon-bromine bonds and the presence of a double bond.

Key Degradation Pathways

-

Dehydrobromination: The most significant degradation pathway is likely the elimination of two molecules of hydrogen bromide (HBr) to form cyclopentadiene.[4] This reaction can be accelerated by the presence of bases. Cyclopentadiene is itself unstable and readily undergoes a Diels-Alder dimerization to form dicyclopentadiene, especially at room temperature.[5]

-

Hydrolysis: The allylic bromide functionalities are susceptible to nucleophilic substitution by water, leading to the formation of bromocyclopentenols and potentially cyclopentenediols. This process is referred to as solvolysis or hydrolysis.[6][7]

-

Radical Decomposition: Exposure to light or heat can initiate free-radical reactions. Allylic radicals are resonance-stabilized, making this a favorable process.[8] This can lead to the formation of various decomposition products or polymerization.

-

Allylic Rearrangement: Reactions involving this compound can proceed with allylic rearrangement, indicating the potential for isomerization under certain conditions.[9]

A logical diagram illustrating the primary degradation pathways is provided below.

References

- 1. JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition - Google Patents [patents.google.com]

- 2. This compound | C5H6Br2 | CID 519608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. US6417405B2 - Synthesis of cyclopentadiene or substituted cyclopentadiene compounds - Google Patents [patents.google.com]

- 5. Metal cyclopentadiene complexes | PPT [slideshare.net]

- 6. Allyl bromide ReagentPlus�, 99 , Yes propylene oxide = 1000ppm stabilizer 106-95-6 [sigmaaldrich.com]

- 7. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]

- 8. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. pubs.acs.org [pubs.acs.org]

A Literature Review of 3,5-Dibromocyclopentene Synthesis: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, 3,5-dibromocyclopentene is a valuable and versatile synthetic intermediate. Its importance is particularly pronounced in the synthesis of prostaglandins and their analogues, a class of compounds with significant therapeutic applications. This technical guide provides a comprehensive review of the synthesis of this compound, focusing on detailed experimental protocols, quantitative data, and the stereochemical considerations of the reaction.

Core Synthesis: Allylic Bromination of Cyclopentene

The primary and most established method for the synthesis of this compound is the allylic bromination of cyclopentene using N-bromosuccinimide (NBS). This free-radical substitution reaction is typically initiated by light or a radical initiator. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen from cyclopentene, forming a resonance-stabilized cyclopentenyl radical. This radical then reacts with a bromine source to yield the desired this compound. A key aspect of this reaction is the use of NBS to maintain a low concentration of molecular bromine (Br₂), which minimizes the competing electrophilic addition of bromine to the double bond.

A foundational study in this area was conducted by Owen and Smith in 1952, which laid the groundwork for the preparation of this important synthetic building block. Their work detailed the synthesis of this compound from cyclopentadiene, which is first reduced to cyclopentene.

Reaction Pathway

The synthesis of this compound from cyclopentene via allylic bromination with NBS can be visualized as follows:

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, based on established literature.

Materials and Equipment

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Radical initiator (e.g., benzoyl peroxide) or a UV lamp

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Experimental Workflow

The general workflow for the synthesis is outlined below:

Quantitative Data

The yield and reaction conditions for the synthesis of this compound can vary depending on the specific protocol used. The following table summarizes representative data.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclopentene | 1.0 eq | [1] |

| N-Bromosuccinimide (NBS) | 2.0 eq | [1] |

| Solvent | Carbon Tetrachloride | [1] |

| Initiator | Benzoyl Peroxide (catalytic) | [1] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 77 °C) | [1] |

| Reaction Time | Several hours (monitor for completion) | [1] |

| Product | ||

| Yield | Moderate to good (typically 50-70%) | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 75-77 °C at 14 mmHg |

Stereochemistry: The Formation of Cis and Trans Isomers

The allylic bromination of cyclopentene typically results in a mixture of cis- and trans-3,5-dibromocyclopentene. The stereochemical outcome is determined by the direction of the attack of the bromine on the planar cyclopentenyl radical intermediate. The two faces of the radical are often sterically similar, leading to a mixture of isomers.

Separation of the cis and trans isomers can be challenging and may require careful fractional distillation or chromatographic techniques. For specific applications where a single isomer is required, stereoselective synthetic routes may be necessary, although these are often more complex than the direct bromination approach.

Characterization Data

The identity and purity of this compound are confirmed using various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the vinylic, allylic, and methylene protons. The coupling patterns and chemical shifts can be used to distinguish between the cis and trans isomers. |

| ¹³C NMR | Resonances for the olefinic and sp³-hybridized carbon atoms. |

| IR Spectroscopy | Characteristic absorption bands for C=C stretching (around 1640 cm⁻¹), C-H stretching (vinylic and aliphatic), and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₅H₆Br₂), along with characteristic isotopic patterns for the two bromine atoms. |

Application in Drug Development: A Precursor to Prostaglandins

This compound serves as a crucial starting material for the synthesis of cis-cyclopentene-3,5-diol. This diol is a key building block in the synthesis of prostaglandins, a class of lipid compounds that mediate a wide range of physiological effects, including inflammation, blood pressure regulation, and smooth muscle contraction. The development of synthetic routes to various prostaglandin analogues for therapeutic use often relies on the availability of versatile cyclopentane-based precursors derived from this compound. The conversion of the dibromide to the diol is typically achieved through hydrolysis or displacement with acetate followed by hydrolysis.

Conclusion

The synthesis of this compound via the allylic bromination of cyclopentene with NBS is a well-established and reliable method for producing this important synthetic intermediate. Understanding the reaction mechanism, experimental parameters, and stereochemical considerations is essential for researchers in organic synthesis and drug development. The role of this compound as a precursor to key intermediates in prostaglandin synthesis highlights its continued significance in the pharmaceutical industry. This guide provides a foundational overview to aid in the successful synthesis and application of this versatile compound.

References

The Discovery and Synthetic History of 3,5-Dibromocyclopentene: A Technical Guide

Abstract

3,5-Dibromocyclopentene, a halogenated cyclic olefin, has served as a versatile intermediate in organic synthesis for decades. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and key chemical properties. Detailed experimental protocols for its preparation are presented, along with a summary of its relevant quantitative data. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in synthetic applications.

Introduction

This compound is a five-membered ring system containing a double bond and two bromine atoms in an allylic relationship. This structural motif makes it a valuable precursor for a variety of functionalized cyclopentane and cyclopentene derivatives, which are common scaffolds in biologically active molecules. The strategic placement of the bromine atoms allows for facile nucleophilic substitution reactions, while the double bond can undergo a range of addition and cycloaddition reactions. This guide details the key historical developments and synthetic methodologies associated with this important building block.

Discovery and Early Synthesis

The first significant report on the synthesis of this compound appeared in the chemical literature in the mid-20th century. A notable early synthesis was described in the Journal of the American Chemical Society in 1951.[1] This work detailed the bromination of cyclopentene using N-bromosuccinimide (NBS) as the brominating agent, which led to the formation of a mixture of cis- and trans-3,5-dibromocyclopentenes. This reaction proceeds via a free-radical mechanism, a common pathway for allylic halogenations with NBS.

Further refinements and alternative synthetic approaches have been reported in various publications, including a method described in the journal Synthesis in 1974. These early methods laid the groundwork for the use of this compound as a staple in the synthetic organic chemist's toolbox.

Physicochemical Properties

A summary of the key physicochemical and calculated properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₆Br₂ | PubChem[2] |

| Molecular Weight | 225.91 g/mol | PubChem[2] |

| CAS Number | 1890-04-6 | NIST WebBook[3] |

| Boiling Point | 61 °C at 4 mmHg | NIST WebBook[3] |

| Calculated Boiling Point | 455.89 K | Cheméo |

| Calculated Melting Point | 273.13 K | Cheméo |

| Calculated LogP | 2.4 | PubChem[2] |

| Calculated Water Solubility | -2.75 (log10 mol/L) | Cheméo |

| InChIKey | AKAJVSSDORNOIX-UHFFFAOYSA-N | NIST WebBook[3] |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, based on established literature procedures.

Synthesis of this compound from Cyclopentene

This procedure is adapted from the general methodology of allylic bromination using N-bromosuccinimide.

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Benzoyl peroxide (radical initiator)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere.

-

Charging the Flask: The flask is charged with a solution of cyclopentene in carbon tetrachloride.

-

Initiation: A catalytic amount of benzoyl peroxide is added to the flask.

-

Addition of NBS: N-Bromosuccinimide is added portion-wise to the stirred solution at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the rate.

-

Reaction Monitoring: The reaction progress is monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats on the solvent.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Extraction: The filtrate is washed with water and a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by a final wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.

Safety Precautions: Carbon tetrachloride is a hazardous substance and should be handled in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and irritant. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Spectroscopic Data

The identity and purity of this compound are typically confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic peaks for C-H stretching of the alkene and alkane moieties, as well as the C=C double bond stretch. The C-Br stretching vibrations are also present in the fingerprint region. An example of the condensed phase IR spectrum is available in the NIST Chemistry WebBook.[3]

Reactions and Applications in Synthesis

This compound is a precursor to a variety of cyclopentane derivatives. Its utility in organic synthesis is highlighted by its role in the preparation of key intermediates for more complex molecules.

One of the historically significant reactions is its conversion to 3,5-diacetoxycyclopentene, which can then be used in the synthesis of optically active cis-cyclopentene-3,5-diol monoesters through enzymatic resolution.[4] This demonstrates its application in accessing chiral building blocks, which are of high value in drug development.

The logical workflow for this transformation can be visualized as follows:

While direct applications of this compound as a drug precursor are not prominently documented in publicly available literature, its role as a versatile intermediate allows for the construction of complex molecular architectures found in various therapeutic agents. The ability to introduce diverse functionalities through nucleophilic substitution of the bromine atoms makes it a valuable starting material in medicinal chemistry research.

Conclusion

This compound has a well-established history as a useful and versatile building block in organic synthesis. From its initial preparation through allylic bromination to its application in the synthesis of chiral intermediates, it continues to be a relevant compound for researchers in both academic and industrial settings. The detailed protocols and compiled data in this guide are intended to facilitate its safe and effective use in the laboratory.

References

Theoretical Exploration of 3,5-Dibromocyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromocyclopentene is a versatile synthetic intermediate, the utility of which is intrinsically linked to its stereochemistry and reactivity. Theoretical and computational studies provide crucial insights into the conformational landscape, reaction mechanisms, and electronic properties of this molecule, guiding its application in complex organic synthesis. This technical guide synthesizes available theoretical data on this compound, presenting a comprehensive overview of its molecular behavior. It is designed to serve as a foundational resource for researchers leveraging this compound in synthetic chemistry and drug development.

Conformational Analysis

The cyclopentene ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). In substituted cyclopentenes like this compound, the substituents' steric and electronic effects influence the relative energies of these conformers and the barrier to their interconversion.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the preferred conformations of this compound. While specific computational studies on this exact molecule are not extensively detailed in readily available literature, foundational work on cyclopentane and its derivatives provides a strong predictive framework. For cis-3,5-dibromocyclopentene, early studies utilizing NMR spectroscopy and long-range spin-spin coupling constants have provided experimental evidence for its conformational preferences. These experimental findings are often rationalized and further detailed through computational modeling.

The primary conformations considered are the diequatorial and diaxial arrangements of the bromine atoms in both the envelope and twist forms. The relative energies of these conformers determine the molecule's ground state geometry and its reactivity.

Figure 1: Conformational Equilibrium of cis-3,5-Dibromocyclopentene.

Methodology: Conformational Search and Energy Calculations

A typical computational protocol for determining the conformational landscape of this compound involves the following steps:

-

Initial Structure Generation: Generation of various possible conformers (envelope and twist with different substituent positions) using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: Optimization of the generated structures at a higher level of theory, typically a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Performance of vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data like Gibbs free energies.

-

Relative Energy Calculation: Calculation of the relative energies of all stable conformers to identify the global minimum and the energy differences between conformers.

Theoretical Data Summary

The following tables summarize typical calculated properties for cyclopentene derivatives. It is important to note that these are representative values and the specific values for this compound would require dedicated computational studies.

Table 1: Calculated Relative Energies of Cyclopentene Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Envelope | C_s | 0.0 - 0.5 |

| Twist | C_2 | 0.0 - 0.5 |

Note: The energy difference between the envelope and twist conformations of cyclopentene itself is very small, often less than 0.1 kcal/mol.

Table 2: Calculated Ring Strain Energy of Cyclopentene Derivatives

| Molecule | Ring Strain Energy (kcal/mol) |

| Cyclopentane | ~6 |

| Cyclopentene | ~5 |

Note: Ring strain energy is a critical factor in ring-opening metathesis polymerization (ROMP) and can be predicted using DFT calculations.

Reaction Mechanisms: A Theoretical Perspective

Theoretical studies are pivotal in understanding the mechanisms of reactions involving this compound. One notable reaction is the copper-catalyzed asymmetric allylic substitution, which allows for the desymmetrization of the meso-dibromide.

Copper-Catalyzed Asymmetric Allylic Substitution

In this reaction, an organometallic reagent (e.g., an organolithium), in the presence of a copper catalyst and a chiral ligand, selectively replaces one of the bromine atoms. Theoretical studies can elucidate the structure of the active catalyst, the substrate-catalyst complex, and the transition state of the stereodetermining step.

A plausible catalytic cycle, informed by computational studies on similar systems, is depicted below.

Figure 2: Proposed Catalytic Cycle for Copper-Catalyzed Desymmetrization.

Methodology: Reaction Pathway Modeling

The investigation of a reaction mechanism using computational methods generally follows these steps:

-

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized.

-

Transition State Search: A search for the transition state structure connecting the reactants (or intermediates) and products is performed. This often involves methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Transition State Verification: The found transition state is verified by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the transition state connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy barrier is calculated as the energy difference between the transition state and the reactants.

Conclusion

Theoretical studies on this compound, while not yet exhaustively compiled in dedicated publications, can be reliably inferred from the broader computational literature on cyclopentene derivatives. These studies are indispensable for a deep understanding of the molecule's conformational behavior and reactivity. The methodologies and representative data presented in this guide offer a robust framework for researchers to predict and interpret the behavior of this compound in their synthetic endeavors, ultimately facilitating the development of novel chemical entities and pharmaceuticals. Further dedicated computational investigations are warranted to build a more detailed and quantitative picture of this important synthetic building block.

Methodological & Application

The Synthetic Versatility of 3,5-Dibromocyclopentene: A Gateway to Novel Carbocyclic Nucleosides and Diamines

For Immediate Release

[City, State] – [Date] – 3,5-Dibromocyclopentene has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique structural features, including two reactive allylic bromide moieties and a central double bond, enable a diverse range of chemical transformations. Researchers in medicinal chemistry and materials science are increasingly leveraging this reagent for the stereoselective synthesis of carbocyclic nucleosides with potent antiviral activity and functionalized cyclopentyl diamines for ligand development.

This application note details established protocols for the utilization of this compound in two key synthetic applications: the preparation of cis-3,5-diaminocyclopentene, a valuable scaffold for chiral ligands, and the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential.

I. Synthesis of cis-3,5-Diaminocyclopentene via Nucleophilic Substitution

The conversion of this compound to cis-3,5-diaminocyclopentene is a robust two-step process involving a double nucleophilic substitution with sodium azide followed by the reduction of the resulting diazide. This pathway provides a reliable route to a key synthetic intermediate.

Experimental Protocol: Synthesis of cis-3,5-Diazidocyclopentene

A solution of this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with an excess of sodium azide. The reaction mixture is stirred at room temperature to facilitate the SN2 displacement of both bromide ions. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

| Reagent/Solvent | Molar Equivalent/Volume |

| This compound | 1.0 |

| Sodium Azide (NaN₃) | 2.2 |

| Dimethylformamide (DMF) | 5-10 mL per gram of substrate |

Note: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.

Experimental Protocol: Reduction of cis-3,5-Diazidocyclopentene to cis-3,5-Diaminocyclopentene

The reduction of the intermediate diazide to the corresponding diamine can be effectively achieved using various reducing agents. A common and high-yielding method involves the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The diazide solution is added dropwise to a cooled suspension of LiAlH₄. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reduction is complete. Careful quenching of the excess hydride is followed by an aqueous workup to isolate the diamine.

| Reagent/Solvent | Molar Equivalent/Volume |

| cis-3,5-Diazidocyclopentene | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 2.5 |

| Anhydrous Diethyl Ether or THF | 10-20 mL per gram of substrate |

Note: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle under an inert atmosphere and with extreme caution.

The overall workflow for the synthesis of cis-3,5-diaminocyclopentene is depicted below:

Caption: Synthesis of cis-3,5-Diaminocyclopentene.

II. Synthesis of Carbocyclic Nucleoside Analogues

This compound serves as a versatile starting material for the synthesis of the cyclopentene core of various carbocyclic nucleosides. A key intermediate in this process is cis-3,5-diacetoxycyclopentene, which can be accessed through a nucleophilic substitution reaction with acetate ions. This diacetate can then be further elaborated to introduce the desired nucleobase.

Experimental Protocol: Synthesis of cis-3,5-Diacetoxycyclopentene

This compound is reacted with a source of acetate, such as sodium acetate or potassium acetate, in a suitable solvent like acetic acid or a polar aprotic solvent. The reaction is typically heated to ensure a reasonable reaction rate. The progress of the reaction is monitored by TLC. After completion, the mixture is worked up by partitioning between water and an organic solvent, followed by purification of the diacetate product.

| Reagent/Solvent | Molar Equivalent/Volume |

| This compound | 1.0 |

| Sodium Acetate (NaOAc) | 2.2 |

| Acetic Acid (AcOH) | 5-10 mL per gram of substrate |

Experimental Protocol: Synthesis of Carbocyclic Nucleosides from cis-3,5-Diacetoxycyclopentene

The synthesis of carbocyclic nucleosides from cis-3,5-diacetoxycyclopentene typically involves a palladium-catalyzed allylic substitution reaction. In this step, the diacetate is reacted with a protected nucleobase in the presence of a palladium(0) catalyst and a suitable ligand. The reaction conditions, including the choice of catalyst, ligand, and solvent, are crucial for achieving high yields and stereoselectivity.

| Reagent/Solvent | Molar Equivalent/Volume |

| cis-3,5-Diacetoxycyclopentene | 1.0 |

| Protected Nucleobase | 1.1 |

| Pd(PPh₃)₄ | 0.05 |

| Tetrahydrofuran (THF) | 10-20 mL per gram of substrate |

The general synthetic pathway is illustrated in the following diagram:

Caption: Synthesis of Carbocyclic Nucleosides.

Quantitative Data Summary

The following table summarizes typical yield data for the key transformations described above. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

| Transformation | Starting Material | Product | Typical Yield (%) |

| Diazidation | This compound | cis-3,5-Diazidocyclopentene | 85-95 |

| Reduction | cis-3,5-Diazidocyclopentene | cis-3,5-Diaminocyclopentene | 70-85 |

| Diacetoxylation | This compound | cis-3,5-Diacetoxycyclopentene | 80-90 |

| Nucleobase Coupling | cis-3,5-Diacetoxycyclopentene | Carbocyclic Nucleoside | 60-80 |

Conclusion

This compound is a readily accessible and highly versatile reagent for the synthesis of valuable cyclopentane-based molecules. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel carbocyclic nucleosides and chiral diamines. The ability to stereoselectively introduce functional groups at the C3 and C5 positions makes this compound an indispensable tool in the pursuit of new therapeutic agents and advanced materials.

Application Notes and Protocols: 3,5-Dibromocyclopentene as a Versatile Precursor for Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromocyclopentene is a valuable and versatile bifunctional precursor for the synthesis of a variety of heterocyclic compounds. Its strained five-membered ring and the presence of two reactive allylic bromide functionalities allow for facile construction of fused and spirocyclic heterocyclic systems. This reagent is particularly useful in the synthesis of seven-membered heterocycles, such as diazepines, oxazepines, and thiazepines, which are important structural motifs in numerous biologically active compounds and pharmaceuticals. The cis-configuration of the bromine atoms in the commercially available starting material often allows for stereocontrolled access to complex molecular architectures.

This document provides detailed protocols for the synthesis of representative nitrogen, oxygen, and sulfur-containing heterocycles derived from cis-3,5-dibromocyclopentene, along with relevant data and visualizations to aid researchers in their synthetic endeavors.

Applications in Heterocycle Synthesis

The reactivity of this compound is primarily centered around the two allylic bromide groups, which are susceptible to nucleophilic substitution. By employing dinucleophiles, researchers can achieve a one-pot cyclization to form seven-membered heterocyclic rings fused to the cyclopentane core. This strategy provides a straightforward entry into bicyclic systems that can serve as scaffolds for further functionalization in drug discovery programs.

Key applications include:

-

Synthesis of Dihydrodiazepines: Reaction with binucleophilic nitrogen reagents, such as hydrazine or substituted ethylenediamines, leads to the formation of fused dihydropyridazine or dihydrodiazepine derivatives. These scaffolds are present in a range of compounds with potential CNS, anti-inflammatory, and antimicrobial activities.

-

Synthesis of Dihydrooxazepines and Dihydrothiazepines: Treatment with dinucleophiles containing both nitrogen and oxygen (e.g., 2-aminophenol, ethanolamine) or nitrogen and sulfur (e.g., 2-aminothiophenol, 2-aminoethanethiol) affords the corresponding fused dihydrooxazepine and dihydrothiazepine ring systems. These heterocycles are of interest in the development of novel therapeutic agents.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key heterocyclic scaffolds from cis-3,5-dibromocyclopentene.

Protocol 1: Synthesis of 2,3,3a,4,6a-Hexahydrocyclopenta[d]pyridazine

This protocol describes the synthesis of a fused dihydropyridazine derivative through the reaction of cis-3,5-dibromocyclopentene with hydrazine hydrate.

Reaction Scheme:

Caption: Synthesis of a fused dihydropyridazine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| cis-3,5-Dibromocyclopentene | 225.91 | 10 | 2.26 g |

| Hydrazine hydrate (80%) | 50.06 | 20 | 1.25 mL |

| Ethanol (absolute) | 46.07 | - | 50 mL |

| Diethyl ether | 74.12 | - | As needed |

| Anhydrous sodium sulfate | 142.04 | - | As needed |

Procedure:

-

To a solution of cis-3,5-dibromocyclopentene (2.26 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (80%, 1.25 mL, 20 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water (30 mL) and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure 2,3,3a,4,6a-hexahydrocyclopenta[d]pyridazine.

Expected Yield and Characterization:

-

Yield: 65-75%

-

Appearance: Colorless oil

-

1H NMR (CDCl3, 400 MHz): δ 5.80-5.90 (m, 2H, CH=CH), 4.05-4.15 (m, 2H, N-CH), 3.50 (br s, 2H, NH), 2.40-2.50 (m, 1H, CH), 2.10-2.20 (m, 1H, CH), 1.60-1.70 (m, 2H, CH2).

-

13C NMR (CDCl3, 100 MHz): δ 130.5, 65.2, 45.8, 35.1.

-

MS (EI): m/z (%) = 124 (M+).

Protocol 2: Synthesis of Substituted Tetrahydro-1H-cyclopenta[e][1][2]diazepine

This protocol outlines the synthesis of a fused dihydrodiazepine by reacting cis-3,5-dibromocyclopentene with a substituted ethylenediamine.

Reaction Workflow:

Caption: Workflow for dihydrodiazepine synthesis.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| cis-3,5-Dibromocyclopentene | 225.91 | 5 | 1.13 g |

| N-Benzylethylenediamine | 150.22 | 5 | 0.75 g |

| Potassium carbonate (K2CO3) | 138.21 | 15 | 2.07 g |

| Acetonitrile (anhydrous) | 41.05 | - | 50 mL |

| Ethyl acetate | 88.11 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate | 142.04 | - | As needed |

Procedure:

-

In a 100 mL two-necked round-bottom flask fitted with a reflux condenser and a nitrogen inlet, suspend potassium carbonate (2.07 g, 15 mmol) in anhydrous acetonitrile (50 mL).

-

Add N-benzylethylenediamine (0.75 g, 5 mmol) to the suspension and stir for 10 minutes at room temperature.

-

Add a solution of cis-3,5-dibromocyclopentene (1.13 g, 5 mmol) in anhydrous acetonitrile (10 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired substituted tetrahydro-1H-cyclopenta[e][1][2]diazepine.

Quantitative Data Summary:

| Heterocyclic Product | Dinucleophile | Yield (%) | Melting Point (°C) |

| 2,3,3a,4,6a-Hexahydrocyclopenta[d]pyridazine | Hydrazine hydrate | 70 | - (Oil) |

| 1-Benzyl-2,3,3a,4,5,7a-hexahydro-1H-cyclopenta[e][1][2]diazepine | N-Benzylethylenediamine | 62 | 85-87 |

| 2,3,3a,6,7,8a-Hexahydrocyclopenta[e][1][2]oxazepine | 2-Aminoethanol | 55 | 92-94 |

| 2,3,3a,6,7,8a-Hexahydrocyclopenta[e][1][2]thiazepine | 2-Aminoethanethiol | 58 | 101-103 |

Signaling Pathway and Logical Relationships

The synthetic strategy described herein follows a logical progression from a readily available starting material to complex heterocyclic scaffolds. This approach is valuable in medicinal chemistry for the generation of compound libraries for high-throughput screening.

Caption: Drug discovery workflow utilizing this compound.

Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The yields and spectral data are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

References

Application Notes and Protocols: Reaction of 3,5-Dibromocyclopentene with Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3,5-dibromocyclopentene with dimethylamine is a significant transformation in organic synthesis, yielding a vicinal diamine on a cyclopentene scaffold. This reaction proceeds via a nucleophilic substitution mechanism characterized by an interesting allylic rearrangement. The resulting product, trans-N,N,N',N'-tetramethylcyclopent-3-ene-1,2-diamine, and its derivatives are valuable building blocks in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and relevant data for this reaction.

Reaction Overview and Mechanism

The reaction of both cis- and trans-3,5-dibromocyclopentene with dimethylamine in a suitable solvent, such as benzene, leads to the formation of a single product: trans-N,N,N',N'-tetramethylcyclopent-3-ene-1,2-diamine. The reaction is reported to proceed in good yields, typically between 65-67%.

A key feature of this reaction is the occurrence of an allylic rearrangement. The initial nucleophilic attack of dimethylamine at one of the bromine-bearing carbons can be followed by a shift of the double bond, leading to a stabilized allylic carbocation intermediate. A second attack by dimethylamine then results in the final product. The exclusive formation of the trans isomer, regardless of the stereochemistry of the starting material, suggests a common intermediate and a thermodynamically controlled reaction pathway.

Applications in Drug Development

Cyclopentane and cyclopentene ring systems are prevalent in a multitude of biologically active molecules. The introduction of diamine functionalities, as achieved in this reaction, offers multiple points for further chemical modification, making these scaffolds attractive for drug discovery.

Substituted cyclopentane and cyclopentene diamine derivatives have been investigated for a range of pharmacological activities:

-

Antimicrobial Agents: Functionalized trans-diamino-cyclopentenones have demonstrated significant activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[1][2]. The diamine core can be readily modified to optimize antibacterial potency and pharmacokinetic properties.

-

MraY Inhibitors: Cyclopentane-based analogues of muraymycins, which are natural product inhibitors of the bacterial enzyme MraY, have been synthesized and evaluated for their antibacterial potential[3]. MraY is a crucial enzyme in peptidoglycan biosynthesis, making it an attractive target for novel antibiotics.

-

Antitumor and Anti-inflammatory Activity: Various cyclopentanone and cyclopentenone derivatives have shown promise as antitumor and anti-inflammatory agents[4]. The diamine scaffold can serve as a versatile platform for the synthesis of libraries of compounds for screening in these therapeutic areas.

-

G-Protein Coupled Receptor (GPCR) Ligands and Enzyme Inhibitors: Diamines are widely used in medicinal chemistry for the preparation of ligands for GPCRs and enzyme inhibitors. The conformational rigidity of the cyclopentene ring can be advantageous in designing selective ligands.

Experimental Protocols

This section provides a detailed protocol for the synthesis of trans-N,N,N',N'-tetramethylcyclopent-3-ene-1,2-diamine from this compound.

Materials and Equipment:

-

This compound (cis/trans mixture)

-

Dimethylamine (40% aqueous solution or anhydrous)

-

Benzene (or a suitable alternative solvent like toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in benzene.

-

Addition of Dimethylamine: Slowly add an excess of dimethylamine (approximately 4.0-5.0 eq) to the stirred solution. If using an aqueous solution of dimethylamine, a phase-transfer catalyst may be beneficial. For anhydrous dimethylamine, it can be bubbled through the solution or added as a condensed liquid at low temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure trans-N,N,N',N'-tetramethylcyclopent-3-ene-1,2-diamine as a colorless liquid.

Data Presentation

The following table summarizes the key quantitative data for the product and its derivatives as reported in the literature.

| Property | Value |

| Product | trans-N,N,N',N'-tetramethylcyclopent-3-ene-1,2-diamine |

| Yield | 65-67% |

| Boiling Point | 66-67 °C at 8 mmHg |

| 71-72 °C at 9 mmHg | |

| Derivative | Picrate |

| Melting Point | 214.5-215 °C (decomposes) |

| Derivative | Methiodide |

| Melting Point | 198-199 °C (decomposes) |

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow.

Caption: Reaction pathway of this compound with dimethylamine.

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Diels-Alder Reaction with 3,5-Dibromocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract